

Amicarbazone: A Technical Guide to its Discovery, Synthesis, and Herbicidal Action

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Compound of Interest

Compound Name: Amicarbazone

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Abstract

Amicarbazone is a selective triazolone herbicide effective for the pre- and post-emergence control of annual broadleaf and grassy weeds in various crops. Discovered in 1988 by Bayer AG, it functions by inhibiting photosynthesis at Photosystem II. This technical guide provides an in-depth overview of the history of **Amicarbazone**'s discovery and development, detailed protocols for its synthesis, a summary of its herbicidal efficacy, and a description of its mode of action. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Discovery and Development History

Amicarbazone, identified by the development codes BAY MKH 3586 and BAY 314666, was discovered in 1988 by scientists at Bayer AG in Germany during a research program aimed at developing new selective herbicides.^[1] The initial synthesis and herbicidal properties were documented in patents filed by Bayer.

Following its discovery, **Amicarbazone** underwent extensive evaluation for its efficacy and crop safety. In 2002, as part of an antitrust settlement with the U.S. Federal Trade Commission, Bayer divested the rights to **Amicarbazone** to Arvesta Corporation, which facilitated its commercialization.^[1] The United States Environmental Protection Agency (EPA) granted the

first registration for **Amicarbazone** in 2005 for use in field corn.[2] Its use was later expanded to include turfgrasses and conifers.[2]

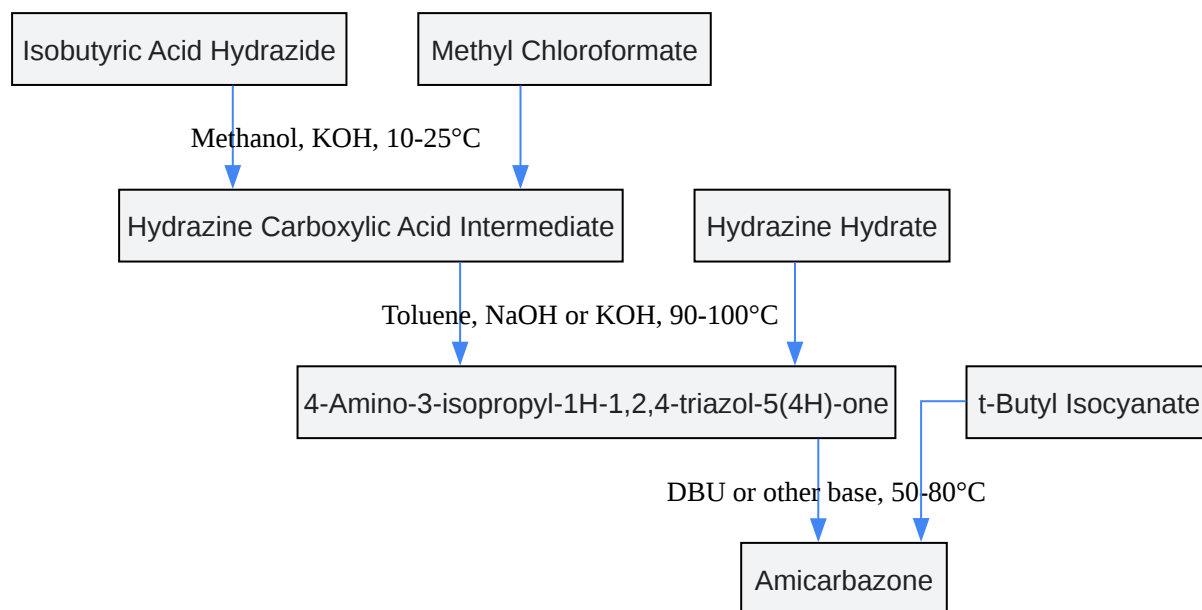
Chemical and Physical Properties

Property	Value
Chemical Name	4-amino-N-(tert-butyl)-4,5-dihydro-3-isopropyl-5-oxo-1H-1,2,4-triazole-1-carboxamide
CAS Number	129909-90-6
Molecular Formula	C ₁₀ H ₁₉ N ₅ O ₂
Molecular Weight	241.29 g/mol
Appearance	Colorless crystals
Melting Point	137.5 °C
Water Solubility	4.6 g/L at 20°C
Koc	23 to 37 mL/g

Synthesis of Amicarbazone

The synthesis of **Amicarbazone** has been approached through various routes, with earlier methods employing hazardous reagents like phosgene. More recent, safer protocols have been developed. Below is a detailed experimental protocol for a phosgene-free synthesis of **Amicarbazone**, adapted from patent literature.

Experimental Workflow for Amicarbazone Synthesis



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Caption: Phosgene-free synthesis workflow for **Amicarbazone**.

Detailed Experimental Protocols

Step 1: Synthesis of Hydrazine Carboxylic Acid Intermediate

- In a four-necked flask equipped with a Dean-Stark trap, combine 102 g (1.0 mol) of isobutyric acid hydrazide, 300 mL of methanol, and 145 g of 40% aqueous potassium hydroxide (1.05 equivalents).
- Cool the mixture to below 10°C.
- While stirring vigorously, slowly add 95 g (1.0 equivalent) of methyl chloroformate over 2-3 hours, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction to warm to room temperature and proceed to completion.

- Remove the methanol by vacuum evaporation to induce crystallization.
- Filter the resulting solid and wash the cake twice with water.
- Dry the solid to obtain the hydrazine carboxylic acid intermediate.

Step 2: Synthesis of 4-Amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one

- In a suitable reactor, mix hydrazine hydrate with a base (e.g., NaOH or KOH) in a polar organic solvent such as toluene at room temperature.
- Heat the mixture to the desired reaction temperature (90-110°C).
- Slowly add the hydrazine carboxylic acid intermediate from Step 1 to the heated reaction mixture.
- Maintain the temperature and stir until the reaction is complete.
- Upon completion, cool the reaction mixture to induce crystallization of the product.
- Filter and dry the solid to yield 4-amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one.

Step 3: Synthesis of **Amicarbazone**

- Combine the 4-amino-3-isopropyl-1H-1,2,4-triazol-5(4H)-one from Step 2 with a suitable solvent.
- Add a base catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), LiOH, NaOH, or KOH.
- Add t-butyl isocyanate to the mixture.
- Heat the reaction to 50-80°C and maintain until the reaction is complete.
- Cool the reaction mixture slowly to approximately -5 to 0°C to improve the yield of the crystallized product.
- Filter the solid and dry to obtain **Amicarbazone**.

Synthesis Yields

Step	Product	Yield (%)	Purity (%) (by HPLC)
1	Hydrazine Carboxylic Acid Intermediate	88-91	98.5-98.9
3	Amicarbazone	95	99.3

Herbicidal Activity and Efficacy

Amicarbazone is effective against a range of annual broadleaf and grassy weeds. Its efficacy is influenced by factors such as weed species, growth stage, and environmental conditions.

Herbicidal Efficacy Data

Weed Species	Parameter	Value
Poa annua (Annual Bluegrass)	LD50	105 g a.i. ha ⁻¹

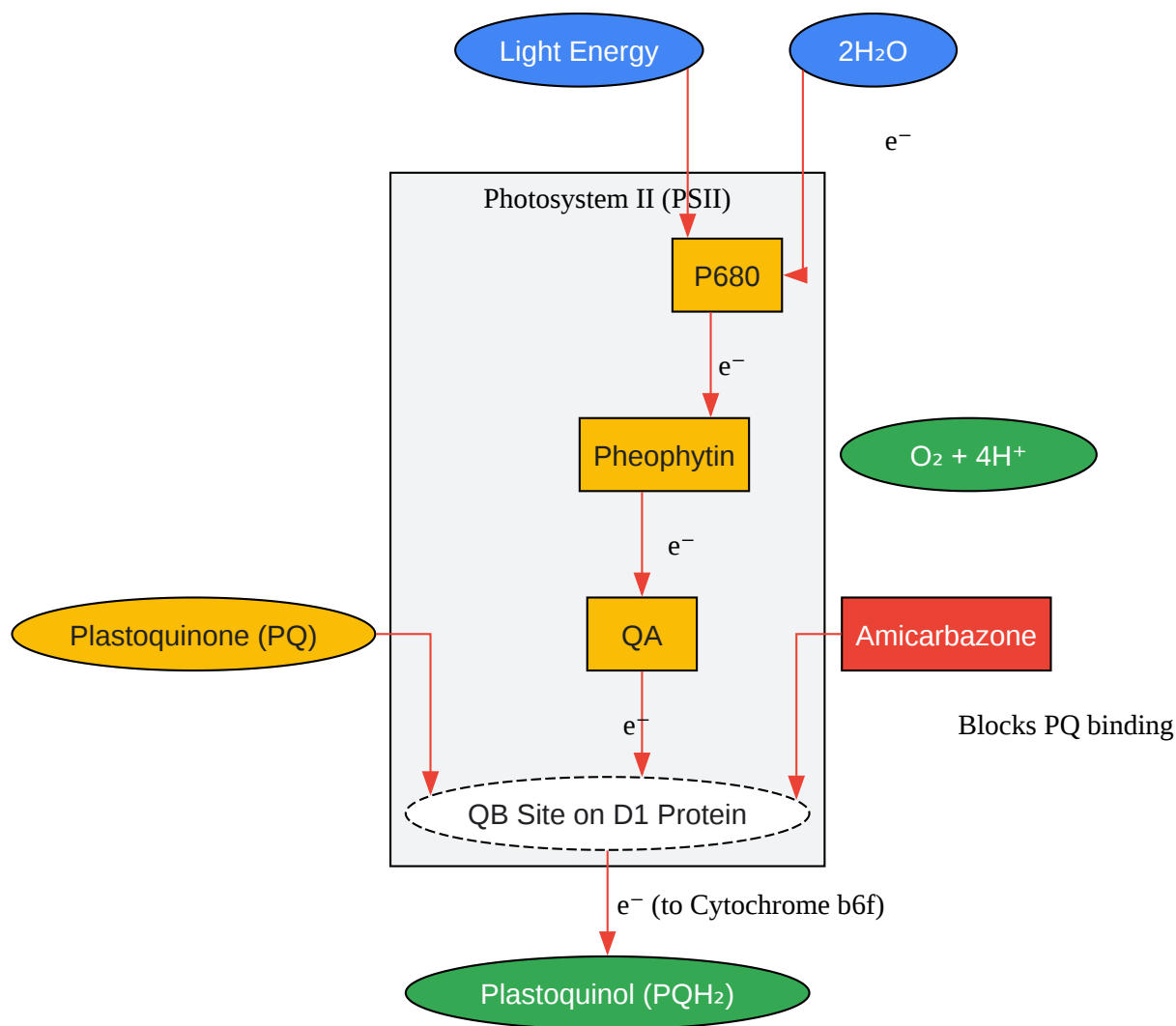
Note: LD50 (Lethal Dose, 50%) is the dose required to kill 50% of the test population.

Field trials have demonstrated that **Amicarbazone** provides excellent control of *Poa annua*.^[1] For instance, spring applications of **amicarbazone** have been shown to be highly effective.^[1] In some studies, **amicarbazone** was the most effective treatment, reducing the occurrence of *Poa annua* to as low as 0-2%.^[1]

Mode of Action: Photosystem II Inhibition

Amicarbazone's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants.^[1] Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Signaling Pathway of Photosystem II Inhibition



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Caption: Mechanism of Photosystem II inhibition by **Amicarbazone**.

Amicarbazone competitively inhibits the binding of plastoquinone (PQ) at the QB binding site on the D1 protein of the PSII reaction center. This blockage disrupts the photosynthetic electron transport chain, leading to a buildup of excited chlorophyll molecules. The excess energy

results in the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to chlorosis, necrosis, and plant death.

Experimental Protocol for Photosystem II Inhibition Assay (General)

A common method to quantify the inhibition of PSII is to measure the rate of photoreduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DPIP).

- **Isolation of Thylakoids:** Isolate intact thylakoid membranes from the leaves of a susceptible plant species (e.g., spinach or pea) using differential centrifugation.
- **Reaction Mixture:** Prepare a reaction buffer containing the isolated thylakoids, the electron acceptor DPIP, and varying concentrations of **Amicarbazone**.
- **Measurement of DPIP Photoreduction:** Expose the reaction mixtures to a saturating light source. Monitor the reduction of DPIP over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) using a spectrophotometer. The rate of DPIP reduction is proportional to the rate of PSII electron transport.
- **Data Analysis:** Plot the rate of DPIP reduction as a function of the **Amicarbazone** concentration. Determine the IC₅₀ value, which is the concentration of **Amicarbazone** required to inhibit the rate of DPIP photoreduction by 50%.

Conclusion

Amicarbazone is a significant herbicidal molecule with a well-defined history of discovery and a clear mode of action. The development of safer, phosgene-free synthesis routes has improved its manufacturing profile. Its effectiveness as a Photosystem II inhibitor makes it a valuable tool for weed management in various agricultural and turf settings. Further research into its efficacy against a broader range of weed species and potential resistance mechanisms will continue to define its role in modern agriculture.

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